REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([F:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12.[CH2:14]([CH3:15])[N:16]([C:17]([CH:18]1[CH2:19][NH:20][CH2:21][CH2:22][CH2:23]1)=[O:24])[CH2:25][CH3:26].[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:20]2[CH2:19][CH:18]([C:17]([N:16]([CH2:14][CH3:15])[CH2:25][CH3:26])=[O:24])[CH2:23][CH2:22][CH2:21]2)[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(F)c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=O)C1CCCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1CCCN(c2ccc(C#N)c3ccccc23)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |